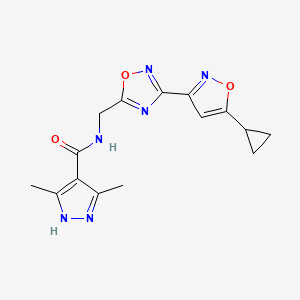
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H16N6O3 and its molecular weight is 328.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyrazole core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into comprehensive tables.
Chemical Structure and Properties
The molecular formula of the compound is C15H14N4O3S, indicating the presence of multiple functional groups that contribute to its biological activity. The structural components include:
- Pyrazole ring : Known for anti-inflammatory and anticancer properties.
- Oxadiazole and isoxazole moieties : These heterocycles are associated with various biological activities including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including compounds similar to this compound, exhibit significant antimicrobial properties. A study evaluated several pyrazole derivatives against various bacterial strains using the agar diffusion method. Compounds showed notable inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications as antimicrobial agents .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 3a | S. aureus | 18 |
| 5a | E. coli | 20 |
| Reference (Ciprofloxacin) | S. aureus | 22 |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For instance, one study reported the synthesis of new 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives and their cytotoxic effects on glioma cell lines. The best-performing compound exhibited an IC50 value of 5.13 µM against the C6 cell line, demonstrating significant cytotoxicity compared to standard treatments .
| Compound | IC50 (C6 Cell Line) | IC50 (SH-SY5Y Cell Line) |
|---|---|---|
| 5f | 5.13 µM | 5.00 µM |
| 5-FU | 8.34 µM | 8.53 µM |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoles have also been documented extensively. Compounds derived from the pyrazole framework have shown promise as selective COX inhibitors. A recent review highlighted several compounds with significant anti-inflammatory effects, with some exhibiting better efficacy than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of cyclooxygenases (COX), leading to reduced inflammation.
- Cell Cycle Arrest : Compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
- Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant capabilities that contribute to their protective effects against cellular damage.
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds in clinical settings:
- Study on Antimicrobial Efficacy : A study involving the synthesis and testing of various azopyrazoles demonstrated that certain derivatives had superior antibacterial activity compared to common antibiotics .
- Cytotoxicity in Cancer Research : Research on glioma treatment indicated that specific pyrazole derivatives not only inhibited tumor growth but also showed selectivity towards cancerous cells over normal cells .
Properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-7-13(8(2)19-18-7)15(22)16-6-12-17-14(21-24-12)10-5-11(23-20-10)9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,16,22)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJOEIXKQMGNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














